molecular formula C8H12O2 B15309769 (1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid

(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid

Katalognummer: B15309769
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: AMZUWYPKPDPEHH-OFWQXNEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3r,5S)-3-methylbicyclo[310]hexane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a three-membered ring fused to a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to introduce the carboxylic acid moiety . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

(1S,5R)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-8(7(9)10)3-5-2-6(5)4-8/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+,8?

InChI-Schlüssel

AMZUWYPKPDPEHH-OFWQXNEASA-N

Isomerische SMILES

CC1(C[C@H]2C[C@H]2C1)C(=O)O

Kanonische SMILES

CC1(CC2CC2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.